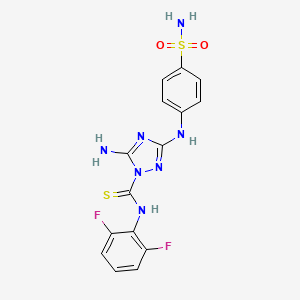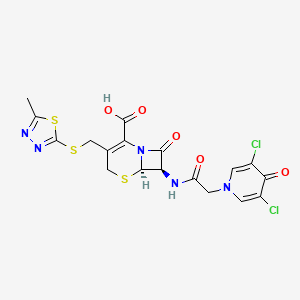
Cefazedone
Overview
Description
Cefazedone is a first-generation cephalosporin antibiotic . It has [ (5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and [ (3,5-dichloro-4-oxopyridin-1 (4H)-yl)acetamido side-groups located at positions 3 and 7 respectively .
Synthesis Analysis
The synthesis of Cefazedone involves the reaction of 7-ACA and 3, 5-dichloro pyridine acetic acid with the action of an anhydrating agent. The reaction mixture is post-processed to obtain an intermediate product I. This intermediate product and 2-mercapto-5-methyl-1, 3, 4-thiadiazoles react with each other with the protection of nitrogen at a temperature of 50 to 90 DEG C. The reaction mixture is purified to obtain a water solution which is added with an inorganic acid to regulate pH value to be equal to 1 to 3. A precipitation is extracted from the water solution and is post-processed to obtain cefazedone .
Molecular Structure Analysis
The molecular formula of Cefazedone is C18H15Cl2N5O5S3 . The molecular weight is 548.44 g/mol .
Chemical Reactions Analysis
As a time-dependent antibiotic, the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic (PK-PD) variable associated with the killing of pathogens .
Physical And Chemical Properties Analysis
Cefazedone has a molecular weight of 548.44 . It is a first-generation cephalosporin antibiotic having [ (5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and [ (3,5-dichloro-4-oxopyridin-1 (4H)-yl)acetamido side-groups located at positions 3 and 7 respectively .
Scientific Research Applications
Clinical Efficacy in Gynecological Infections
Cefazedone has been studied for its efficacy in treating gynecological infections. A clinical trial involving 75 patients showed positive outcomes in treating urinary tract and lower abdominal infections, with successful elimination of pathogens like E. coli and P. mirabilis (von Kobyletzki, Primavesi, & Koch, 1979).
Effectiveness in Animal Models
Research on mice infected with clinically isolated bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa demonstrated that Cefazedone effectively reduced mortality rates in these models, indicating its potential effectiveness against these pathogens (Jing, 2008).
Multicentre Clinical Tests
Cefazedone was evaluated in a multicentre clinical test involving 1161 patients for various infections, including bronchial and urogenital tract infections. It showed high efficacy and good tolerance, highlighting its potential for broad clinical use (Koch, Wiemann, & Empl, 1980).
Efficacy in Skin Infections
A study focusing on skin infections found Cefazedone to be highly effective in treating bacterial skin infections, including Erysipelas and Pyodermia, with a success rate of 92% (Schneider & Koch, 1979).
Pharmacokinetic Studies
Several pharmacokinetic studies have been conducted to understand the distribution and elimination of Cefazedone in the body. These studies are crucial for determining appropriate dosing regimens for different types of infections (Feng, 2010; Gao et al., 2015).
Comparative Studies with Other Antibiotics
Comparative studies have been conducted to evaluate Cefazedone's efficacy against other antibiotics. For instance, it was compared with cefazolin in the treatment of experimental infections in mice, demonstrating superior effectiveness against certain bacterial strains (Bergmann, Wahlig, & Mitsuhashi, 1979).
Safety And Hazards
properties
IUPAC Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCNEGVSVJLDN-MLGOLLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63521-15-3 (mono-hydrochloride salt) | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50204733 | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazedone | |
CAS RN |
56187-47-4 | |
| Record name | Cefazedone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazedone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazedone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFAZEDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



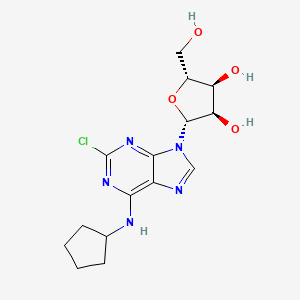
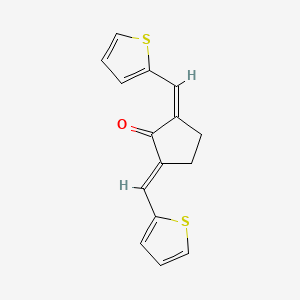
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)
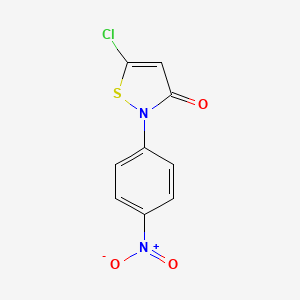
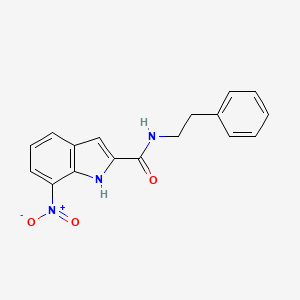
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
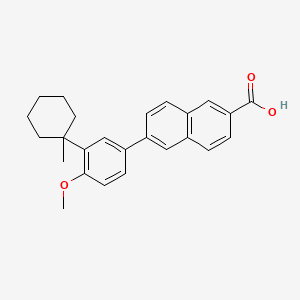
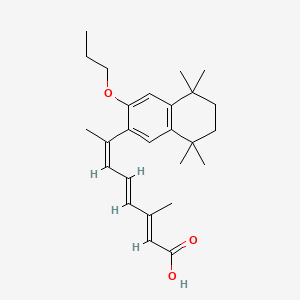
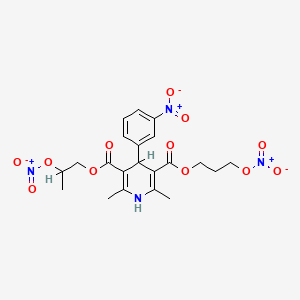
![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)
![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)
